molecular formula C28H27N5O4S2 B11071068 Ethyl 4-(5-{2-amino-3-cyano-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinolin-4-yl}furan-2-yl)benzoate

Ethyl 4-(5-{2-amino-3-cyano-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinolin-4-yl}furan-2-yl)benzoate

Cat. No.: B11071068
M. Wt: 561.7 g/mol
InChI Key: GZZSEZHEJKTLMZ-UHFFFAOYSA-N
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Description

ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE is a complex organic compound that features a variety of functional groups, including amino, cyano, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring through the reaction of isopropylthiol with a suitable precursor, followed by the introduction of the quinoline moiety. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiadiazole and quinoline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and quinoline moieties can bind to specific sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE
  • ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE

Uniqueness

ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in its applications.

Properties

Molecular Formula

C28H27N5O4S2

Molecular Weight

561.7 g/mol

IUPAC Name

ethyl 4-[5-[2-amino-3-cyano-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinolin-4-yl]furan-2-yl]benzoate

InChI

InChI=1S/C28H27N5O4S2/c1-4-36-26(35)17-10-8-16(9-11-17)21-12-13-22(37-21)23-18(14-29)25(30)33(19-6-5-7-20(34)24(19)23)27-31-32-28(39-27)38-15(2)3/h8-13,15,23H,4-7,30H2,1-3H3

InChI Key

GZZSEZHEJKTLMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(N(C4=C3C(=O)CCC4)C5=NN=C(S5)SC(C)C)N)C#N

Origin of Product

United States

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